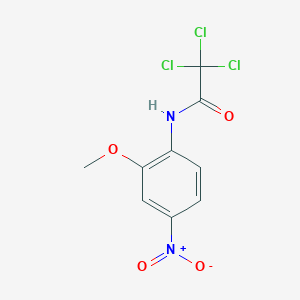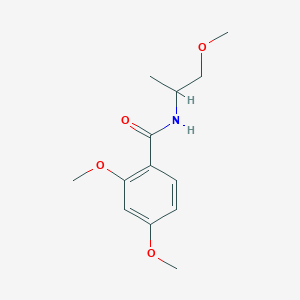![molecular formula C24H22N4O2 B3951912 N-methyl-2-(4-{[4-(4-methylphenyl)-1-phthalazinyl]amino}phenoxy)acetamide](/img/structure/B3951912.png)
N-methyl-2-(4-{[4-(4-methylphenyl)-1-phthalazinyl]amino}phenoxy)acetamide
説明
N-methyl-2-(4-{[4-(4-methylphenyl)-1-phthalazinyl]amino}phenoxy)acetamide, also known as MPPA, is a chemical compound that has recently gained attention in the scientific community for its potential applications in biomedical research. MPPA is a selective inhibitor of the protein kinase CK2, an enzyme that plays a crucial role in the regulation of cell growth and proliferation. In
科学的研究の応用
N-methyl-2-(4-{[4-(4-methylphenyl)-1-phthalazinyl]amino}phenoxy)acetamide has been shown to have a number of potential applications in biomedical research. One of the most promising areas of research involves the use of this compound as a tool for studying the role of CK2 in cancer development and progression. CK2 has been implicated in a wide range of cancers, and this compound may provide a valuable tool for investigating the mechanisms by which CK2 contributes to tumor growth and metastasis.
In addition to its potential applications in cancer research, this compound may also have applications in the study of other diseases and conditions. For example, CK2 has been implicated in the development of Alzheimer's disease, and this compound may provide a valuable tool for investigating the role of CK2 in this condition.
作用機序
N-methyl-2-(4-{[4-(4-methylphenyl)-1-phthalazinyl]amino}phenoxy)acetamide is a selective inhibitor of CK2, an enzyme that plays a crucial role in the regulation of cell growth and proliferation. CK2 is involved in a wide range of cellular processes, including DNA replication, transcription, and translation. By inhibiting CK2, this compound disrupts these processes and can lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis in a wide range of cancer cell lines, including breast, prostate, and lung cancer cells. In addition, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis.
実験室実験の利点と制限
One of the main advantages of N-methyl-2-(4-{[4-(4-methylphenyl)-1-phthalazinyl]amino}phenoxy)acetamide is its selectivity for CK2. Unlike other CK2 inhibitors, this compound does not inhibit other kinases, which can lead to off-target effects and unwanted side effects. In addition, this compound is relatively easy to synthesize and has a high degree of purity.
One of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments. In addition, this compound has not yet been tested in vivo, so its efficacy and safety in animal models and humans are not yet known.
将来の方向性
There are a number of potential future directions for research on N-methyl-2-(4-{[4-(4-methylphenyl)-1-phthalazinyl]amino}phenoxy)acetamide. One area of research involves the development of more potent and selective CK2 inhibitors based on the structure of this compound. Another area of research involves the testing of this compound in animal models of cancer and other diseases to determine its efficacy and safety in vivo.
In addition, this compound may have applications in combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. Finally, this compound may have applications in the development of diagnostic tools for cancer and other diseases, as CK2 has been shown to be overexpressed in a wide range of tumors.
特性
IUPAC Name |
N-methyl-2-[4-[[4-(4-methylphenyl)phthalazin-1-yl]amino]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c1-16-7-9-17(10-8-16)23-20-5-3-4-6-21(20)24(28-27-23)26-18-11-13-19(14-12-18)30-15-22(29)25-2/h3-14H,15H2,1-2H3,(H,25,29)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNJBEFVSGVYJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OCC(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-hydroxy-1-(2-methylbenzyl)-3-[2-(3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3951849.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylbutanamide](/img/structure/B3951854.png)

![1-{[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B3951863.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3951869.png)


![8-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3951894.png)
![1,3-dimethyl-5-nitro-6-[2-(2-thienyl)vinyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B3951906.png)
![N-[4-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B3951919.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B3951927.png)
![4-chloro-N-[1-(2-furoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylbenzamide](/img/structure/B3951931.png)
![2-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]pentanamide](/img/structure/B3951939.png)
